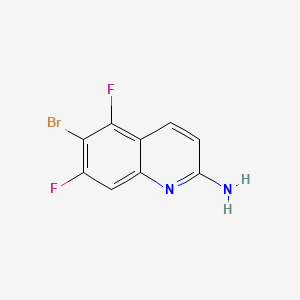
6-Bromo-5,7-difluoroquinolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5,7-difluoroquinolin-2-amine is a heterocyclic aromatic compound with the molecular formula C9H5BrF2N2. It is a derivative of quinoline, a nitrogen-based aromatic compound known for its wide range of applications in medicinal and industrial chemistry . The presence of bromine and fluorine atoms in the quinoline ring enhances its chemical reactivity and potential for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5,7-difluoroquinolin-2-amine typically involves the bromination and fluorination of quinoline derivatives. One common method includes the reaction of 6-bromo-5,7-difluoroquinoline with ammonia or amine derivatives under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by amination. The use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions, is encouraged to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-5,7-difluoroquinolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride and ethyl malonate are used in substitution reactions.
Oxidation/Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .
Applications De Recherche Scientifique
6-Bromo-5,7-difluoroquinolin-2-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Bromo-5,7-difluoroquinolin-2-amine involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase, which are essential for bacterial DNA replication . The presence of bromine and fluorine atoms may enhance the compound’s binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
- 6-Bromo-5,7-difluoroquinoline
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
- 5,7,8-Trifluoroquinoline
Comparison: Compared to similar compounds, 6-Bromo-5,7-difluoroquinolin-2-amine exhibits unique properties due to the presence of both bromine and fluorine atoms. These halogen atoms enhance its chemical reactivity and potential for various applications. Additionally, the amine group in the compound provides opportunities for further functionalization and derivatization .
Propriétés
Formule moléculaire |
C9H5BrF2N2 |
|---|---|
Poids moléculaire |
259.05 g/mol |
Nom IUPAC |
6-bromo-5,7-difluoroquinolin-2-amine |
InChI |
InChI=1S/C9H5BrF2N2/c10-8-5(11)3-6-4(9(8)12)1-2-7(13)14-6/h1-3H,(H2,13,14) |
Clé InChI |
LHPAHEFVHHVKJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=CC(=C(C(=C21)F)Br)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















